O-Benzyl-L-serine Methyl Ester Hydrochloride
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Overview
Description
O-Benzyl-L-serine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C11H15NO3·HCl and a molecular weight of 245.70 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by its white to almost white powder or crystalline appearance .
Scientific Research Applications
Chemistry: O-Benzyl-L-serine Methyl Ester Hydrochloride is widely used in peptide synthesis as a building block. It is also employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the mechanisms of enzyme action .
Medicine: It is also used in the synthesis of bioactive peptides with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacture of advanced materials and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Benzyl-L-serine Methyl Ester Hydrochloride can be synthesized through the esterification of O-Benzyl-L-serine with methanol in the presence of hydrochloric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-Benzyl-L-serine Methyl Ester Hydrochloride can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted esters and amides.
Mechanism of Action
The mechanism of action of O-Benzyl-L-serine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
- O-Benzyl-D-serine Methyl Ester Hydrochloride
- L-Serine Methyl Ester Hydrochloride
- Boc-Ser(Bzl)-OH
Comparison:
- O-Benzyl-D-serine Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the serine moiety.
- L-Serine Methyl Ester Hydrochloride: Lacks the benzyl protecting group, making it less hydrophobic and more reactive.
- Boc-Ser(Bzl)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group, which provides additional stability and protection during synthesis .
O-Benzyl-L-serine Methyl Ester Hydrochloride is unique due to its specific stereochemistry and the presence of the benzyl protecting group, which enhances its stability and makes it suitable for various synthetic applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-phenylmethoxypropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHSAWHYRXHQJP-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19525-87-2 |
Source
|
Record name | H-Ser(Bzl)-Ome,hcL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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